Technical Guide: N-Methyl-d3-form-d1-amide – Properties, Synthesis, and Mechanistic Applications
Technical Guide: N-Methyl-d3-form-d1-amide – Properties, Synthesis, and Mechanistic Applications
[1]
Abstract
N-Methyl-d3-form-d1-amide (CAS 110505-55-0), also known as N-methylformamide-d4 (NMF-d4), is the fully deuterated isotopologue of the industrial solvent and experimental antineoplastic agent N-methylformamide.[1] This compound serves as a critical probe in mechanistic toxicology and metabolomics due to the profound primary Kinetic Isotope Effect (KIE) it exhibits at the formyl position.[2] This guide details the physicochemical properties, synthesis protocols, and application of NMF-d4 in elucidating metabolic pathways, specifically distinguishing between oxidative bioactivation and hydrolytic clearance.
Chemical Identity and Physicochemical Properties[1][3][4][5][6]
The deuteration of N-methylformamide introduces significant changes in vibrational frequency and mass, impacting both its spectroscopic signature and reaction kinetics.
Structural Specifications
| Property | Data |
| Chemical Name | N-Methyl-d3-form-d1-amide |
| Synonyms | N-Methylformamide-d4; NMF-d4 |
| CAS Number | 110505-55-0 |
| Molecular Formula | |
| Molecular Weight | 63.09 g/mol (vs. 59.07 g/mol for unlabelled) |
| Structure | |
| Isotopic Purity | Typically |
Physical Properties & Isotope Effects
Deuteration increases the density and alters the boiling point due to the Ubbelohde effect and mass differences.
| Property | Unlabelled NMF | NMF-d4 (Deuterated) | Note |
| Appearance | Colorless liquid | Colorless liquid | Hygroscopic |
| Density (25°C) | 1.011 g/mL | ~1.06 - 1.07 g/mL | Estimated based on d3-analog ( |
| Boiling Point | 199–201 °C | ~198–199 °C | Minimal shift observed |
| Flash Point | 111 °C | > 111 °C | High thermal stability |
| Solubility | Water, Alcohols | Water, Alcohols, DMSO | Fully miscible |
Technical Insight: The C-D bond is shorter and stronger than the C-H bond (Bond Dissociation Energy difference
kcal/mol). This stability is the fundamental basis for its use in diminishing metabolic toxicity.
Mechanistic Applications in Drug Development[1][6][11]
The Kinetic Isotope Effect (KIE) and Hepatotoxicity
N-methylformamide (NMF) is known to cause centrilobular hepatic necrosis. The toxicity is not intrinsic to the parent molecule but arises from metabolic bioactivation. NMF-d4 is used to prove that oxidation of the formyl C-H bond is the rate-determining step (RDS) in this toxicity pathway.
-
Unlabelled NMF: Rapidly oxidized by CYP2E1 to a reactive intermediate (likely methyl isocyanate or a carbamoylating species) which depletes glutathione (GSH).
-
Deuterated NMF-d4: The C-D bond cleavage is significantly slower (
). This "metabolic switching" reduces the formation of the toxic intermediate, allowing safer clearance pathways (e.g., renal excretion) to dominate.
Metabolic Pathway Visualization
The following diagram illustrates the divergence in metabolic fate caused by deuteration.
Figure 1: Comparative metabolism of NMF and NMF-d4. The deuterated analog faces a high energetic barrier at the oxidation step (CYP2E1), shifting the balance toward safe renal excretion.
Experimental Protocols
Protocol A: Synthesis of N-Methyl-d3-form-d1-amide
Objective: Synthesize high-purity NMF-d4 using a base-catalyzed aminolysis of deuterated methyl formate.
Reagents:
-
Methyl formate-d1 (
) or Methyl formate-d4 ( ) -
Methylamine-d3 hydrochloride (
) -
Sodium Methoxide (NaOMe) or Potassium Carbonate (
) -
Methanol-d4 (optional, for solvent consistency)
Workflow:
-
Free Base Liberation:
-
In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, suspend Methylamine-d3 HCl (1.0 eq) in anhydrous methanol.
-
Add NaOMe (1.0 eq) slowly at 0°C under
atmosphere to liberate the free amine. Stir for 30 mins.
-
-
Acylation:
-
Add Methyl formate-d1 (1.2 eq) dropwise to the reaction mixture at 0°C. The reaction is exothermic; maintain temperature
. -
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
-
Purification:
-
Remove solvent (methanol) via rotary evaporation at reduced pressure.
-
Filter off the inorganic salts (NaCl).
-
Distillation: Perform fractional distillation under vacuum. NMF-d4 has a high boiling point; use a short-path distillation head. Collect the fraction boiling at ~80–85°C at 10 mmHg.
-
-
QC Validation:
-
Confirm structure via
-NMR (should show no signals for formyl or methyl protons, only the broad amide N-H).[1] -
Confirm mass via GC-MS (
at m/z 63).
-
Protocol B: Usage as Internal Standard (LC-MS/MS)
Objective: Quantify trace NMF levels in biological matrices using NMF-d4 to correct for matrix effects and ionization suppression.
LC-MS/MS Conditions:
-
Column: Polar C18 or HILIC column (e.g., Waters XBridge Amide, 3.5 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water[3]
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 95% B (0-1 min)
50% B (1-4 min) 95% B (4.1-6 min). -
Transitions (MRM):
-
Analyte (NMF):
(loss of CO) -
Internal Standard (NMF-d4):
(loss of DCO)
-
Procedure:
-
Stock Preparation: Dissolve NMF-d4 in acetonitrile to 1 mg/mL.
-
Spiking: Add 10 µL of IS working solution (1 µg/mL) to 100 µL of plasma/urine sample.
-
Extraction: Protein precipitation with 400 µL ice-cold acetonitrile. Vortex (1 min), Centrifuge (10,000 x g, 5 min).
-
Injection: Inject 2 µL of the supernatant.
Safety and Handling
Despite the reduced toxicity of the deuterated analog, it should be handled with the same rigor as the parent compound until fully characterized in your specific context.
-
Hazard Class: Repr. 1B (May damage fertility or the unborn child).[4]
-
PPE: Nitrile gloves (double gloving recommended due to high permeability of low MW amides), chemical safety goggles, and lab coat.
-
Engineering Controls: All handling must occur inside a certified chemical fume hood.
References
-
Threadgill, M. D., et al. (1987).[5] "Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite." Journal of Pharmacology and Experimental Therapeutics.
-
BenchChem. (2025). "Applications of N-Methylformamide-d5 in Pharmaceutical Research." BenchChem Application Notes.
-
Sigma-Aldrich. "N-Methyl-d3-formamide Product Specification." Merck KGaA.
-
CDN Isotopes. "N-Methyl-d3-form-d1-amide MSDS and Product Data." CDN Isotopes. [6]
-
LGC Standards. "N-Methyl-d3-form-d1-amide Reference Material." LGC Standards.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Methylformamide | 123-39-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite (Journal Article) | OSTI.GOV [osti.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
